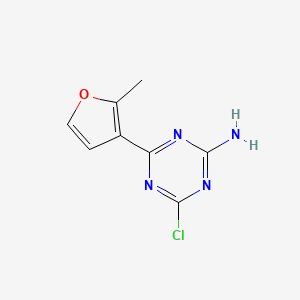

4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine

Description

Properties

Molecular Formula |

C8H7ClN4O |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

4-chloro-6-(2-methylfuran-3-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C8H7ClN4O/c1-4-5(2-3-14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |

InChI Key |

KSHRYAQPAKSNFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with cyanuric chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired triazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

Substitution Products: Various substituted triazines depending on the nucleophile used.

Oxidation Products: Furanones or other oxidized derivatives.

Reduction Products: Tetrahydrofuran derivatives.

Coupling Products: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Aryl vs. Heterocyclic Substituents

- Aryl Groups : Derivatives with aryl substituents at position 6, such as 6-(4-chlorophenyl)- and 6-(4-fluorophenyl)- analogs, exhibit antileukemic activity. For example, 6-(4-chlorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine demonstrated moderate cytotoxicity against leukemia cell lines, attributed to electron-withdrawing halogen atoms enhancing binding to cellular targets .

- Heterocyclic Groups: The 2-methylfuran substituent in the target compound introduces a heterocyclic moiety.

Steric and Electronic Considerations

- Steric Bulk : In Alzheimer’s disease studies, triazines with bulky substituents (e.g., mesityl or cyclohexyl groups) showed enhanced inhibition of acetylcholinesterase due to improved hydrophobic interactions . The 2-methylfuran group may offer intermediate steric bulk, balancing target engagement and solubility.

- Electron-Donating vs. Withdrawing Groups : H4R antagonists like 4-(4-methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine rely on electron-withdrawing chlorophenyl groups for receptor affinity. In contrast, the electron-rich methylfuran substituent could alter binding kinetics in receptor targets .

Pharmacological Profiles

- Antileukemic Activity : Aryl-substituted triazines (e.g., 6-(4-trifluoromethylphenyl)- derivatives) showed IC50 values in the micromolar range against Jurkat leukemia cells, while heterocyclic analogs like the target compound may exhibit distinct activity profiles due to differences in cellular uptake .

- Central Nervous System (CNS) Activity: Phenoxyalkyltriazine derivatives (e.g., compound 2 in ) demonstrated procognitive effects via 5-HT6 receptor modulation. The methylfuran group’s lipophilicity may enhance CNS penetration compared to polar morpholine or piperidine substituents .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | LogP* | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| 4-Chloro-6-(2-methylfuran-3-YL)-... | ~250.7 | 2.1 (est) | 2 / 4 |

| 6-(4-Fluorophenyl)-4-(4-methylpiperidinyl)-... | 331.8 | 3.5 | 2 / 5 |

| 4-(4-Methylpiperazin-1-yl)-6-(4-bromophenyl)-... | 382.2 | 2.8 | 3 / 6 |

*Estimated using fragment-based methods.

Biological Activity

4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry and agricultural applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on current research findings.

Molecular Structure and Composition:

- Molecular Formula: C8H7ClN4O

- Molecular Weight: 210.62 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClN4O |

| Molecular Weight | 210.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1554879-45-6 |

Antimicrobial Properties

Research indicates that compounds related to triazine derivatives exhibit antimicrobial activity. The specific compound under discussion has shown potential in inhibiting the growth of various bacterial strains. For instance, studies have demonstrated that triazine derivatives can disrupt nucleic acid synthesis in microbial cells, which is a critical pathway for bacterial proliferation .

Anticancer Activity

Recent investigations into the anticancer properties of this compound suggest its efficacy as a thymidine phosphorylase (TP) inhibitor. TP plays a crucial role in tumor growth and metastasis by facilitating angiogenesis. In vitro studies have shown that this compound can inhibit TP activity with an IC50 value in the micromolar range, indicating its potential as a therapeutic agent against cancer .

Table: IC50 Values of Related Compounds Against Thymidine Phosphorylase

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Standard Inhibitor (e.g., 7-deazaxanthine) | 41.0 ± 1.63 |

| Tipiracil-HCl | 0.014 ± 0.04 |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It may act as a non-competitive inhibitor of thymidine phosphorylase by binding to sites other than the active site, thereby disrupting essential biochemical pathways necessary for cell survival and proliferation .

Case Studies

A study published in Molecules evaluated various triazine derivatives for their anticancer activity against human cancer cell lines. Among these compounds, those structurally similar to this compound exhibited promising results against colon carcinoma and breast cancer cell lines .

Applications in Agriculture

In addition to its medicinal properties, the compound is being explored for its potential as an agricultural chemical. Its ability to inhibit specific biological pathways makes it a candidate for use as a herbicide or pesticide. Preliminary studies suggest that it could effectively disrupt metabolic processes in target pests and weeds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.